molecular formula C23H19N5O3 B14906388 4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid

4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid

Cat. No.: B14906388
M. Wt: 413.4 g/mol
InChI Key: UOWPZWBHDJCOEO-UHFFFAOYSA-N
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Description

The compound 4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid features a benzoic acid core linked via a methyl group to a 1,2,3-triazole ring. The triazole is substituted at the 4-position with a phenyl group bearing a carbamoyl moiety connected to a pyridin-3-ylmethyl group.

Properties

Molecular Formula

C23H19N5O3

Molecular Weight

413.4 g/mol

IUPAC Name

4-[[4-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]triazol-1-yl]methyl]benzoic acid

InChI

InChI=1S/C23H19N5O3/c29-22(25-13-17-2-1-11-24-12-17)19-9-7-18(8-10-19)21-15-28(27-26-21)14-16-3-5-20(6-4-16)23(30)31/h1-12,15H,13-14H2,(H,25,29)(H,30,31)

InChI Key

UOWPZWBHDJCOEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the intermediate with an isocyanate.

    Introduction of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the 1,2,3-triazole-benzoic acid scaffold but differing in substituents and biological activities:

Compound Name (Reference) Substituent on Triazole Key Structural Features Biological Activity Activity Level (IC₅₀/EC₅₀)
Target Compound 4-((Pyridin-3-ylmethyl)carbamoyl)phenyl Pyridine ring, carbamoyl linker Hypothesized kinase/COX-2 inhibition N/A
3t () Benzo[d]thiazol-2-ylthio Benzothiazole-thioether COX-2 inhibition 4.3 µM
54 () 3-((2-Morpholinoethyl)amino)phenyl Morpholine-ethylamine Targeting latency-associated nuclear antigen Not quantified
5u () 1,4-Dioxo-1,4-dihydronaphthalen-2-yloxy Naphthoquinone-ether Chemotherapeutic potential Not quantified
3 () Coumarin-oxy Coumarin-ether Antitumor Not quantified
6a () Phthalimide-linked phenoxy Phthalimide, phenoxy Anti-staphylococcal activity Not quantified
4k () Imidazole-thioether Triphenylimidazole-thioether Antimicrobial Not quantified

Key Structural and Functional Insights

Triazole-Benzoic Acid Scaffold

  • Rigidity and Hydrogen Bonding : The 1,2,3-triazole ring enhances structural rigidity and participates in hydrogen bonding, critical for target binding .
  • Benzoic Acid : Improves solubility and facilitates interactions with polar protein residues .

Substituent Effects

Pyridin-3-ylmethyl Carbamoyl (Target Compound): The pyridine ring may engage in π-π stacking or coordinate with metal ions in enzymes (e.g., kinases).

Benzothiazole-Thioether (3t) :

  • The benzothiazole group in 3t enhances COX-2 selectivity, likely due to hydrophobic interactions in the enzyme’s active site .

Coumarin/Cyclohexane Derivatives (3, 5u): Coumarin and naphthoquinone substituents (e.g., 5u) introduce redox-active moieties, contributing to antitumor or antioxidant effects .

Morpholine-Ethylamine (54) :

  • The morpholine group in 54 improves solubility and may target nuclear antigens via hydrogen bonding .

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